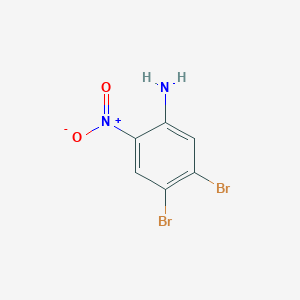

4,5-Dibromo-2-nitroaniline

説明

4,5-Dibromo-2-nitroaniline (CAS: Not explicitly provided; molecular formula: C₆H₃Br₂N₂O₂) is a halogenated nitroaniline derivative synthesized through a multi-step process involving bromination, acetylation, nitration, and hydrolysis. Its synthesis starts with 3-bromoaniline, which undergoes sequential bromination and nitration to yield the final product with a total yield of 51% .

This compound serves as a precursor in pharmaceutical research, particularly in synthesizing dihydroquinoxalinone derivatives for biological evaluation . Its reactivity, such as hydrogenation with Raney Nickel under 55 psi H₂, demonstrates its utility in generating reduced intermediates for further functionalization .

特性

分子式 |

C6H4Br2N2O2 |

|---|---|

分子量 |

295.92 g/mol |

IUPAC名 |

4,5-dibromo-2-nitroaniline |

InChI |

InChI=1S/C6H4Br2N2O2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H,9H2 |

InChIキー |

QIDSVLUIWDDFKL-UHFFFAOYSA-N |

正規SMILES |

C1=C(C(=CC(=C1Br)Br)[N+](=O)[O-])N |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

4,5-Dibromo-2-nitroaniline belongs to a class of halogenated nitroanilines. Key structural analogs include compounds with varying halogen substituents (Br vs. Cl), positional isomers, and derivatives with additional functional groups. Below is a detailed comparison:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Comparison Points

Substituent Effects :

- Halogen Type : Bromine imparts higher molecular weight and lipophilicity compared to chlorine, influencing solubility and biological activity. For instance, this compound’s bromine substituents enhance steric hindrance, slowing reduction kinetics compared to 4,5-Dichloro-2-nitroaniline .

- Positional Isomerism : 2,4-Dibromo-6-nitroaniline (vs. This compound) exhibits distinct electronic properties due to nitro group placement, altering its reactivity in electrophilic substitutions .

Synthetic Utility :

- This compound is selectively etherified at the C5 position to synthesize diphenyl ethers, a step critical in developing antiviral agents .

- Chlorinated analogs like 4,5-Dichloro-2-nitroaniline are cheaper to produce but less effective in reactions requiring strong electron-withdrawing groups .

Thermal Stability :

- The brominated analog’s higher melting point (197–205°C) vs. unsubstituted nitroanilines (e.g., 2-nitroaniline, mp 70–74°C ) reflects enhanced intermolecular forces from halogen bonds.

Biological Relevance :

- Bromine’s hydrophobicity increases cell membrane penetration, making this compound a preferred intermediate in drug discovery over chlorine analogs .

Research Findings and Discrepancies

- Melting Point Variability : The observed discrepancy in melting points (197–199°C vs. 204–205°C) may arise from polymorphic forms or impurities during synthesis .

- Hydrogenation Efficiency : this compound requires Raney Nickel and high-pressure H₂ for reduction, whereas dichloro analogs react under milder conditions due to smaller halogen size .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。